Pharmacological Superiority: Tetrahydropyranylglycine as the Core of Clinical Candidate MEN 16132
Compounds derived from α,α-tetrahydropyranylglycine, specifically the clinical candidate MEN 16132, demonstrate a superior in vivo profile compared to the peptide-based bradykinin B2 receptor antagonist icatibant (HOE140). MEN 16132, which incorporates the tetrahydropyranylglycine scaffold, exhibits a significantly longer duration of action [1]. This is a direct contrast to icatibant, which has a shorter duration of effect and is limited to parenteral administration [1].
| Evidence Dimension | Duration of action in vivo |
|---|---|
| Target Compound Data | Prolonged duration of action after both i.v. and local (intratracheal/aerosol) administration [1]. |
| Comparator Or Baseline | Icatibant (HOE140): Shorter duration of action, typically administered parenterally [1]. |
| Quantified Difference | Not quantified in the abstract, but the paper explicitly notes 'a longer duration of action as compared with the peptide B(2) receptor antagonist icatibant' [1]. |
| Conditions | In vivo models of bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs [1]. |
Why This Matters
This evidence shows that the tetrahydropyranylglycine scaffold is not merely a building block but a key structural element enabling the development of a drug candidate with a superior pharmacokinetic/pharmacodynamic profile, offering a clear advantage over a clinically used peptide alternative.
- [1] Valenti, C., et al. (2005). MEN16132, a novel potent and selective nonpeptide kinin B2 receptor antagonist: in vivo activity on bradykinin-induced bronchoconstriction and nasal mucosa microvascular leakage in anesthetized guinea pigs. Journal of Pharmacology and Experimental Therapeutics, 315(2), 616-623. Retrieved from Unbound Medicine. View Source
